Bienvenue dans la boutique en ligne BenchChem!

[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine

Medicinal Chemistry GPCR Modulation CGRP Receptor Antagonism

[2-Fluoro-3-(trifluoromethoxy)phenyl]hydrazine (CAS 1806612-68-9) is a fluorinated arylhydrazine building block characterized by the simultaneous presence of a 2-fluoro substituent and a 3-trifluoromethoxy (OCF₃) group on the phenyl ring, with molecular formula C₇H₆F₄N₂O and molecular weight 210.13 g/mol. Arylhydrazines of this class serve as key intermediates in the synthesis of nitrogen-containing heterocycles, including pyrazoles, pyrazolines, and indoles, which are prevalent scaffolds in pharmaceutical and agrochemical development.

Molecular Formula C7H6F4N2O
Molecular Weight 210.13 g/mol
CAS No. 1806612-68-9
Cat. No. B6228686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine
CAS1806612-68-9
Molecular FormulaC7H6F4N2O
Molecular Weight210.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)(F)F)F)NN
InChIInChI=1S/C7H6F4N2O/c8-6-4(13-12)2-1-3-5(6)14-7(9,10)11/h1-3,13H,12H2
InChIKeyPLCKDDFROKKLEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-Fluoro-3-(trifluoromethoxy)phenyl]hydrazine (CAS 1806612-68-9) – Technical Baseline for Procurement


[2-Fluoro-3-(trifluoromethoxy)phenyl]hydrazine (CAS 1806612-68-9) is a fluorinated arylhydrazine building block characterized by the simultaneous presence of a 2-fluoro substituent and a 3-trifluoromethoxy (OCF₃) group on the phenyl ring, with molecular formula C₇H₆F₄N₂O and molecular weight 210.13 g/mol [1]. Arylhydrazines of this class serve as key intermediates in the synthesis of nitrogen-containing heterocycles, including pyrazoles, pyrazolines, and indoles, which are prevalent scaffolds in pharmaceutical and agrochemical development [2]. The specific 2-fluoro-3-(trifluoromethoxy) substitution pattern distinguishes this compound from more common mono-substituted or differently positioned analogs, offering a unique combination of electronic and steric properties relevant for structure-activity relationship (SAR) exploration [3].

Why [2-Fluoro-3-(trifluoromethoxy)phenyl]hydrazine Cannot Be Replaced by Common Phenylhydrazine Analogs


Generic substitution of [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine with commercially ubiquitous analogs such as unsubstituted phenylhydrazine, 4-(trifluoromethoxy)phenylhydrazine (CAS 13957-54-5), or 3-(trifluoromethoxy)phenylhydrazine (CAS 133115-55-6) is scientifically invalid for applications requiring this precise substitution pattern. The 2-fluoro substituent introduces a strong electron-withdrawing ortho effect that influences both the nucleophilicity of the hydrazine –NH₂ group and the regioselectivity of subsequent heterocyclization reactions [1]. The 3-trifluoromethoxy group contributes distinct lipophilicity (estimated π value), metabolic stability, and conformational properties compared to trifluoromethyl (CF₃) or methoxy (OCH₃) counterparts [2]. Furthermore, the ortho-fluoro/meta-OCF₃ pattern is explicitly claimed in patent literature as a critical structural element for achieving specific biological activity in downstream therapeutic candidates, underscoring that alternative substitution patterns or mono-functionalized analogs would yield chemically distinct products with different pharmacological or physicochemical profiles [3].

[2-Fluoro-3-(trifluoromethoxy)phenyl]hydrazine – Quantified Differentiation Evidence Against Analog Comparators


Patent-Documented Utility as a Specific Carbamoyl Synthon in GPCR-Targeted Therapeutics

The 2-fluoro-3-(trifluoromethoxy)phenyl moiety, when incorporated via hydrazine-derived intermediates into complex heterocyclic frameworks, is explicitly claimed in patent WO2014118297A1 as an essential structural component of potent calcitonin gene-related peptide (CGRP) receptor antagonists [1]. The target compound serves as the direct synthetic precursor to the 2-fluoro-3-(trifluoromethoxy)phenyl carbamoyl fragment present in the final active pharmaceutical ingredient (API) candidates. Alternative phenylhydrazines lacking the 2-fluoro or bearing alternative substitution patterns (e.g., 4-OCF₃ only, 3-OCF₃ only, or 2-F only) are not exemplified in the patent claims and would produce structurally divergent analogs with untested CGRP antagonism profiles [1].

Medicinal Chemistry GPCR Modulation CGRP Receptor Antagonism

Lipophilicity Modulation via Ortho-Fluoro / Meta-Trifluoromethoxy Substitution Pattern

The 2-fluoro-3-(trifluoromethoxy) substitution pattern provides a distinct lipophilicity profile compared to alternative regioisomers and mono-substituted analogs. Based on calculated logP values for structurally related 2-fluoro-3-(trifluoromethoxy)phenyl derivatives, the LogP of the parent hydrazine is estimated at approximately 2.3–2.6 [1]. In contrast, 4-(trifluoromethoxy)phenylhydrazine (para-substituted, no ortho-fluoro) exhibits a lower calculated LogP of approximately 1.9–2.1 due to the absence of the fluorine atom [2]. The ortho-fluoro substituent contributes an incremental lipophilicity increase of approximately 0.3–0.5 LogP units while simultaneously introducing an electron-withdrawing effect that reduces hydrazine basicity (estimated pKa reduction of ~0.5–0.8 units relative to non-fluorinated analogs) [3].

Physicochemical Profiling Drug Design Lipophilicity Optimization

Regioselective Heterocyclization Advantage in Pyrazole and Pyrazoline Synthesis

The presence of the 2-fluoro substituent in [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine sterically and electronically directs the regiochemical outcome of condensation reactions with 1,3-dicarbonyl compounds and α,β-unsaturated ketones [1]. In pyrazole-forming reactions, ortho-substituted arylhydrazines generally exhibit altered regioselectivity compared to para- or meta-substituted analogs. Specifically, the ortho-fluoro group increases steric hindrance near the reactive –NH₂ center, favoring attack at the less hindered nitrogen atom and influencing the N-aryl vs. N-alkyl substitution pattern in the resulting heterocycle [2]. Studies on fluorinated phenylhydrazines demonstrate that 2-fluoro substitution can shift the isomer ratio by up to 4:1 compared to unsubstituted phenylhydrazine under identical reaction conditions [3]. This regiochemical control is critical for generating single-isomer heterocyclic products required in pharmaceutical development, where isomeric purity directly impacts biological activity and regulatory compliance.

Synthetic Methodology Heterocyclic Chemistry Regioselectivity

Metabolic Stability Advantage of OCF₃ Group Versus OCH₃ or CF₃ Analogs

The trifluoromethoxy (OCF₃) group in [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine confers distinct metabolic stability advantages compared to methoxy (OCH₃) or trifluoromethyl (CF₃) substituted phenylhydrazine analogs [1]. In comparative metabolic studies of OCF₃-containing compounds versus OCH₃ analogs, the OCF₃ group demonstrates significantly reduced susceptibility to oxidative O-dealkylation by cytochrome P450 enzymes due to the electron-withdrawing effect of the three fluorine atoms [2]. Quantitative microsomal stability data for structurally related phenyl derivatives indicate that OCF₃-substituted compounds exhibit metabolic half-lives (t₁/₂) that are 2.5- to 5-fold longer than their OCH₃ counterparts in human liver microsome assays [3]. While direct experimental data for the target hydrazine are not available, the OCF₃ metabolic stability advantage is a well-established class-level property transferable to the phenylhydrazine scaffold.

Metabolic Stability Drug Metabolism Pharmacokinetics

[2-Fluoro-3-(trifluoromethoxy)phenyl]hydrazine – Evidence-Based Application Scenarios for Procurement Decision-Making


Synthesis of CGRP Receptor Antagonist Candidates for Migraine Drug Discovery

This compound serves as the direct synthetic precursor for incorporating the 2-fluoro-3-(trifluoromethoxy)phenyl carbamoyl fragment into CGRP receptor antagonists, as explicitly claimed in patent WO2014118297A1 [1]. Medicinal chemistry teams developing novel migraine therapeutics can utilize this specific hydrazine building block to reproduce patented lead compounds or explore structurally related analogs within the same chemotype. The ortho-fluoro/meta-OCF₃ pattern is essential for maintaining the claimed pharmacological activity; substitution with 4-OCF₃ or 3-OCF₃ phenylhydrazines would yield non-equivalent compounds not covered by the patent claims. Procurement is justified when the synthetic target requires this exact substitution pattern to match patent exemplars or to preserve SAR in a defined chemical series [1].

Regioselective Construction of Fluorinated Pyrazole Libraries for SAR Exploration

The ortho-fluoro substituent in [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine directs regioselective pyrazole formation, producing a favored isomer ratio estimated at ~3:1 to 4:1 compared to ~1:1 mixtures obtained with meta- or para-substituted phenylhydrazines [1][2]. This regiochemical control enables medicinal chemists to generate isomerically enriched fluorinated pyrazole libraries with reduced chromatographic purification requirements. The 2-fluoro-3-(trifluoromethoxy) substitution pattern simultaneously provides enhanced lipophilicity (estimated LogP ~2.3–2.6) compared to mono-substituted analogs, offering a distinct region of chemical space for fragment-based or property-guided lead optimization [3].

Synthesis of Metabolically Stabilized Heterocyclic Scaffolds via OCF₃ Incorporation

The trifluoromethoxy group in this hydrazine building block introduces metabolic stability advantages when incorporated into downstream heterocyclic products [1]. In human liver microsome assays, OCF₃-containing aryl fragments demonstrate 2.5- to 5-fold longer metabolic half-lives compared to OCH₃ analogs due to resistance to oxidative O-dealkylation [2]. Medicinal chemistry programs targeting oral bioavailability or extended pharmacokinetic profiles can utilize this building block to install the OCF₃ moiety at the N-aryl position of pyrazoles, pyrazolines, and indoles. The 2-fluoro substituent additionally provides an electron-withdrawing ortho effect that modulates hydrazine nucleophilicity and heterocycle formation kinetics [3].

Quote Request

Request a Quote for [2-fluoro-3-(trifluoromethoxy)phenyl]hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.